molecular formula C15H11F2N5OS B2549747 N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1251674-37-9

N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2549747
CAS No.: 1251674-37-9
M. Wt: 347.34
InChI Key: BBJZJVRHHACNQX-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that features a unique combination of fluorinated aromatic rings and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common approach is to synthesize the 7-methylpyrimido[4,5-d]pyrimidin-4-amine, which can then be functionalized to introduce the thioacetamide group. The reaction conditions often involve the use of strong bases and nucleophiles to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is unique due to its combination of fluorinated aromatic rings and a pyrimidine core, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5OS/c1-8-18-5-12-14(21-8)19-7-20-15(12)24-6-13(23)22-11-3-9(16)2-10(17)4-11/h2-5,7H,6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJZJVRHHACNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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